molecular formula C30H26N2O2 B11944850 2-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole CAS No. 853310-43-7

2-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole

Cat. No.: B11944850
CAS No.: 853310-43-7
M. Wt: 446.5 g/mol
InChI Key: GRKJVMCCGGDXGC-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with 4-methylbenzylamine in the presence of a suitable catalyst to form the corresponding Schiff base. This intermediate is then cyclized with diphenylamine under acidic conditions to yield the desired imidazole derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of high-efficiency catalysts to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process while maintaining consistency and reducing production costs.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the imidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

2-(2,4-Dimethoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Dimethoxyphenyl)-1-phenyl-4,5-diphenyl-1H-imidazole
  • 2-(4-Methoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole
  • 2-(2,4-Dimethoxyphenyl)-1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole

Uniqueness

2-(2,4-Dimethoxyphenyl)-1-(4-methylphenyl)-4,5-diphenyl-1H-imidazole is unique due to the presence of both 2,4-dimethoxyphenyl and 4-methylphenyl groups, which contribute to its distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

CAS No.

853310-43-7

Molecular Formula

C30H26N2O2

Molecular Weight

446.5 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-1-(4-methylphenyl)-4,5-diphenylimidazole

InChI

InChI=1S/C30H26N2O2/c1-21-14-16-24(17-15-21)32-29(23-12-8-5-9-13-23)28(22-10-6-4-7-11-22)31-30(32)26-19-18-25(33-2)20-27(26)34-3/h4-20H,1-3H3

InChI Key

GRKJVMCCGGDXGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=C2C3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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